5-Methylthiophene-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLLRMTCIBCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648164 | |
| Record name | 5-Methylthiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46029-22-5 | |
| Record name | 5-Methylthiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methylthiophene 2,3 Dicarboxylic Acid
Foundational Strategies for Thiophene (B33073) Ring Assembly and Functionalization
The synthesis of thiophene derivatives, including 5-Methylthiophene-2,3-dicarboxylic acid, relies on a well-established toolbox of organic reactions. These foundational strategies can be grouped into three main categories: the modification of already existing thiophene molecules, the construction of the thiophene ring from acyclic precursors, and the direct oxidation of substituted thiophenes.
Functionalization of Pre-existing Thiophene Derivatives
A common and versatile approach to synthesizing substituted thiophenes involves the direct functionalization of a pre-existing thiophene core. This strategy takes advantage of the inherent reactivity of the thiophene ring, allowing for the introduction of various functional groups. For instance, commercially available 3-methylthiophene (B123197) can serve as a starting point for producing a range of halogenated 2-thiophenecarboxylic acid derivatives. rsc.org This process often involves initial bromination of the thiophene ring, followed by the introduction of a carboxylic acid group via a Grignard reaction and subsequent carbonation with carbon dioxide. rsc.org This highlights a powerful method for introducing carboxyl groups onto a thiophene ring that already possesses a methyl substituent.
Sequential functionalization is another key strategy, where different C-H bonds on an aromatic core are selectively functionalized with different partners. nih.gov This approach, often guided by directing groups, allows for the controlled and stepwise introduction of desired functionalities, which can be crucial for the synthesis of complex, polysubstituted thiophenes.
Cyclization Reactions in Thiophene Synthesis
An alternative to modifying an existing thiophene ring is to construct it from acyclic precursors through cyclization reactions. This approach offers the advantage of building the desired substitution pattern directly into the ring structure. A notable example is the synthesis of thiophene-2,3-dicarboxylic acid from methyl thioglycolate and ethyl acrylate. chemicalpapers.com This method proceeds through the formation of an intermediate, methyl 3-oxotetrahydrothiophene-2-carboxylate, which is then converted to the target dicarboxylic acid. chemicalpapers.com This general strategy can be adapted to produce a variety of substituted thiophene dicarboxylic acids.
Furthermore, patents have described the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid, a readily available starting material. google.comgoogle.com This process typically involves the reaction of adipic acid with thionyl chloride, followed by cyclization and hydrolysis to yield the dicarboxylic acid. While this specific example leads to a different isomer, the underlying principle of constructing the thiophene ring from a dicarboxylic acid precursor is a significant foundational strategy.
Oxidative Routes to Thiophene Carboxylic Acids
The direct oxidation of alkyl-substituted thiophenes provides a straightforward route to the corresponding thiophenecarboxylic acids. Various oxidizing agents and conditions have been explored for this purpose. For example, the oxidation of 2,5-dimethylhexan-3-one can lead to the formation of various carboxylic acids through the cleavage of C-C bonds adjacent to the carbonyl group. doubtnut.com While not a direct synthesis of the target molecule, this illustrates the general principle of oxidative cleavage to form carboxylic acids.
More specifically, the oxidation of methylthiophenes to thiophenecarboxylic acids has been demonstrated using catalytic systems. nih.gov The selective oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone using heterogeneous cobalt catalysts also points to the potential of catalytic oxidation in functionalizing aromatic rings. rsc.org These oxidative methods can be a powerful tool for converting readily available methyl-substituted thiophenes into their carboxylic acid derivatives.
Targeted Synthetic Approaches to this compound
While the foundational strategies provide a general framework, the synthesis of this compound often requires more tailored and specific approaches. These can involve starting from a specific methylthiophene precursor and introducing the two carboxylic acid groups in a controlled manner, or employing a multi-step sequence with various intermediate derivatizations.
Synthesis from Specific Methylthiophene Precursors
A logical starting point for the synthesis of this compound is a thiophene molecule that already contains the C5-methyl group. Commercially available compounds such as 2-methylthiophene (B1210033) or 3-methylthiophene are prime candidates. For instance, a synthetic route could be envisioned starting from 3-methylthiophene. A one-pot bromination/debromination procedure has been developed for 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene. rsc.org This intermediate could then potentially undergo a double carboxylation reaction, for instance, through a double Grignard formation followed by reaction with carbon dioxide, to introduce the carboxylic acid groups at the 2 and 3 positions.
Another potential precursor is 2,3,5-trimethylthiophene. nih.gov The selective oxidation of the methyl groups at the 2 and 3 positions, while leaving the C5-methyl group intact, would directly yield the desired dicarboxylic acid. Achieving such selectivity can be challenging but may be possible through the use of specific catalysts and reaction conditions.
The following table outlines potential starting materials for the synthesis of this compound.
| Starting Material | Rationale |
| 3-Methylthiophene | Commercially available; allows for functionalization at the 2 and 3 positions. |
| 2,3,5-Trimethylthiophene | Direct precursor if selective oxidation of the 2- and 3-methyl groups can be achieved. |
| 5-Methyl-2-thiophenecarboxaldehyde | Provides a handle for further functionalization at the 3-position and oxidation of the aldehyde. thegoodscentscompany.com |
| 5-Methyl-2-thiophenecarboxylic acid | A direct precursor for introducing the second carboxylic acid group at the 3-position. guidechem.comsigmaaldrich.com |
Multistep Synthetic Sequences Involving Intermediate Derivatizations
The synthesis of this compound can also be accomplished through a more elaborate, multi-step sequence that involves the protection and deprotection of functional groups and various intermediate derivatizations. A hypothetical multi-step synthesis could commence with a readily available starting material like 5-methyl-2-thiophenecarboxaldehyde. thegoodscentscompany.com
A plausible synthetic sequence is detailed below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Protection of the aldehyde | Ethylene glycol, p-toluenesulfonic acid | 2-(5-methylthiophen-2-yl)-1,3-dioxolane |
| 2 | Lithiation and carboxylation at C3 | n-Butyllithium, then CO2 | 5-Methyl-2-(1,3-dioxolan-2-yl)thiophene-3-carboxylic acid |
| 3 | Deprotection of the aldehyde | Aqueous acid (e.g., HCl) | 5-Methyl-3-carboxy-2-thiophenecarboxaldehyde |
| 4 | Oxidation of the aldehyde | Oxidizing agent (e.g., KMnO4, Ag2O) | This compound |
This sequence illustrates how a combination of protection, directed metallation, carboxylation, and oxidation steps can be strategically employed to construct the target molecule with the desired substitution pattern. The choice of reagents and reaction conditions at each step is crucial for achieving high yields and minimizing side reactions.
Integration of Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Utilization of Environmentally Benign Solvent Systems (e.g., Aqueous Media, Ionic Liquids)
Traditional organic solvents are often volatile, flammable, and toxic, prompting the exploration of greener alternatives. researchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the hydrophobicity of reactants can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous environments. For instance, a modified Gewald reaction has been reported to proceed in an ethanol/water mixture using a catalytic amount of piperidinium (B107235) borate, offering an environmentally friendlier approach. thieme-connect.com The synthesis of certain thiophene derivatives has been successfully carried out in water, demonstrating the feasibility of this green solvent. thieme-connect.de
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable solvent properties. tandfonline.comresearchgate.netmdpi.comresearchgate.net They have emerged as promising green solvents for a variety of organic reactions, including the Gewald synthesis of 2-aminothiophenes. tandfonline.comtandfonline.commdpi.com The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) can facilitate the reaction and allow for the recycling of the solvent and catalyst. tandfonline.com Furthermore, task-specific ionic liquids can be designed to act as both the solvent and a catalyst, further streamlining the process. tandfonline.comresearchgate.net
Table 2: Comparison of Solvent Systems for Thiophene Synthesis
| Solvent System | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Traditional Organic Solvents (e.g., Ethanol, DMF) | Good solubility for many organic reactants. | Volatility, flammability, toxicity. | Commonly used in conventional Gewald reactions. |
| Aqueous Media | Non-toxic, non-flammable, abundant, low cost. | Poor solubility for non-polar reactants. | Feasible for modified Gewald reactions with appropriate catalysts. thieme-connect.com |
| Ionic Liquids | Low volatility, high thermal stability, recyclable, tunable properties. tandfonline.comresearchgate.netmdpi.com | Higher cost, potential toxicity of some ILs, viscosity. | Can serve as recyclable media and catalysts for the Gewald reaction. tandfonline.comtandfonline.com |
Development and Application of Sustainable Catalytic Systems
The use of sustainable catalysts, such as heterogeneous catalysts and biocatalysts, is another cornerstone of green chemistry in the synthesis of thiophene derivatives.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation and recycling, reducing waste and cost. For the Gewald reaction, various heterogeneous catalysts have been explored, including calcined Mg-Al hydrotalcite and ZnO nanoparticles. thieme-connect.deresearchgate.net These catalysts can replace traditional homogeneous amine bases, simplifying the work-up procedure.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. sciforum.netgoogle.co.in While the direct enzymatic synthesis of the this compound ring is not yet established, biocatalysis offers potential for specific steps in a synthetic route. For example, lipases could be used for the selective hydrolysis of an ester intermediate. Nitrilases are enzymes that can hydrolyze nitriles directly to carboxylic acids under mild conditions, which could be a green alternative to harsh chemical hydrolysis of a dinitrile precursor. researchgate.net The directed evolution of enzymes is a powerful tool to create biocatalysts for new-to-nature reactions, which could in the future lead to a direct biocatalytic route to this and other thiophene derivatives. acs.org
Table 3: Sustainable Catalytic Approaches for Thiophene Synthesis
| Catalytic System | Examples | Advantages | Potential Application for this compound |
| Heterogeneous Catalysts | Mg-Al hydrotalcite, ZnO nanoparticles thieme-connect.deresearchgate.net | Easy separation, reusability, reduced waste. | Catalyzing the Gewald condensation step. |
| Biocatalysts | Lipases, Nitrilases sciforum.netresearchgate.net | High selectivity, mild reaction conditions, biodegradable. | Hydrolysis of ester or nitrile intermediates. |
Analysis of Patent Literature Pertaining to Thiophene Dicarboxylic Acid Synthesis
An analysis of patent literature provides valuable insights into industrially relevant and novel synthetic methods. While a patent specifically for the synthesis of this compound is not prominent, patents for structurally related compounds offer strong indications of viable synthetic strategies.
A notable example is a patent describing the preparation of diethyl 3-methoxy-5-methyl-thiophene-2,4-dicarboxylate. google.com This is highly relevant as the core structure is very similar to the target compound, differing primarily in the position of one carboxyl group and the presence of a methoxy (B1213986) group. The disclosed synthesis involves the reaction of diethyl 3-hydroxy-5-methyl-thiophene-2,4-dicarboxylate with dimethyl sulphate in the presence of potassium carbonate. The subsequent hydrolysis of the diethyl ester to 3-methoxy-5-methylthiophene-2,4-dicarboxylic acid is achieved by heating with sodium hydroxide (B78521) solution followed by acidification. google.com
This patent suggests a potential synthetic pathway starting from a substituted 3-oxotetrahydrothiophene derivative, which could be adapted to produce this compound.
Patents for other thiophene dicarboxylic acids, such as thiophene-2,5-dicarboxylic acid, often describe multi-step processes starting from adipic acid and thionyl chloride. google.com While the starting materials are different, these patents highlight industrial approaches to forming the thiophene ring and introducing carboxylic acid functionalities, which may inspire alternative routes to the target molecule. Another patent details a process for preparing thiophene-3,4-dicarboxylic acid from diethyl 1-formyl-2-diethoxymethylsuccinate and phosphorus pentasulfide, followed by hydrolysis. google.com
Table 4: Overview of Relevant Patent Literature
| Patent Reference | Target/Related Compound | Synthetic Approach | Relevance to this compound |
| Not specified google.com | Diethyl 3-methoxy-5-methyl-thiophene-2,4-dicarboxylate | Methylation of a hydroxythiophene dicarboxylate followed by hydrolysis. | Provides a template for the synthesis of a closely related analogue. |
| US 5,688,969 A google.com | Thiophene-2,5-dicarboxylic acid | Reaction of adipic acid with thionyl chloride, followed by cyclization and hydrolysis. | Demonstrates an industrial approach to thiophene dicarboxylic acid synthesis. |
| US 2,744,917 A google.com | Thiophene-3,4-dicarboxylic acid | Reaction of a substituted succinate (B1194679) with phosphorus pentasulfide and subsequent hydrolysis. | Shows an alternative method for thiophene ring formation and carboxylation. |
Chemical Reactivity and Derivatization of 5 Methylthiophene 2,3 Dicarboxylic Acid
Reactions Involving Carboxylic Acid Functionalities
The two adjacent carboxylic acid groups on the thiophene (B33073) ring are the primary centers for derivatization. They can be readily converted into a variety of other functional groups, such as esters and amides, through standard organic transformations.
The conversion of 5-Methylthiophene-2,3-dicarboxylic acid into its corresponding diester derivatives is a fundamental transformation. This is typically achieved through Fischer-Speier esterification, which involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.uk
The reaction mechanism proceeds in several reversible steps libretexts.org:
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a weak base (like water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
This process occurs at both carboxylic acid sites to yield the corresponding diester. The use of an excess of the alcohol reactant helps to shift the equilibrium towards the product side. chemguide.co.uk The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide array of derivatives.
Table 1: Examples of Esterification Reactions This table is interactive. Click on the headers to sort.
| Reactant Alcohol | Product Name | Product Formula |
|---|---|---|
| Methanol (CH₃OH) | Dimethyl 5-methylthiophene-2,3-dicarboxylate | C₉H₁₀O₄S |
| Ethanol (C₂H₅OH) | Diethyl 5-methylthiophene-2,3-dicarboxylate | C₁₁H₁₄O₄S |
| Propan-1-ol (C₃H₇OH) | Dipropyl 5-methylthiophene-2,3-dicarboxylate | C₁₃H₁₈O₄S |
Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). Carboxylic acids that have a carbonyl group at the beta-position (β-keto acids) and dicarboxylic acids where the two carboxyl groups are attached to the same carbon (malonic acids) readily undergo decarboxylation upon heating. masterorganicchemistry.comkhanacademy.org this compound, having vicinal (adjacent) carboxyl groups, can also undergo decarboxylation, although the conditions may be more stringent compared to typical β-dicarbonyl compounds.
The mechanism for the decarboxylation of similar compounds often proceeds through a concerted, cyclic transition state. masterorganicchemistry.compearson.com This involves the formation of a six-membered ring in the transition state, which facilitates the cleavage of the C-C bond and the formation of CO₂, resulting in an enol intermediate that subsequently tautomerizes to the more stable final product. pearson.comyoutube.com
However, studies on the decarboxylation of five-membered heterocycle carboxylic acids indicate that the stability of the aromatic ring plays a crucial role. Thiophene-2-carboxylic acid, for instance, is noted to be more difficult to decarboxylate under certain conditions compared to its furan (B31954) and pyrrole (B145914) counterparts. youtube.com This suggests that the decarboxylation of this compound to yield 5-methylthiophene-2-carboxylic acid (and subsequently 4-methylthiophene) would likely require significant thermal energy to overcome the aromatic stabilization energy of the thiophene ring system. youtube.com The reaction is thought to proceed via an ipso-substitution pathway, where a proton replaces the carboxyl group. youtube.com
The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, the direct reaction is often inefficient because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated".
A common strategy involves converting the dicarboxylic acid into a more reactive derivative, such as a diacyl chloride. This can be achieved by treating this compound with a reagent like thionyl chloride (SOCl₂). The resulting 5-methylthiophene-2,3-dicarbonyl dichloride is highly electrophilic and reacts readily with a wide range of primary and secondary amines to form the corresponding diamides. youtube.com
Alternatively, coupling agents can facilitate direct amidation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing for subsequent nucleophilic attack by the amine. libretexts.orglookchemmall.com The mechanism with these coupling agents typically involves the formation of a highly reactive O-acylisourea (with DCC) or acyl phosphate (B84403) intermediate. libretexts.orglookchemmall.com Research has shown that esters of similar structures, such as branched alkyl esters of thiophene-2,5-dicarboxylic acid, can provide acid amides in high yields under mild conditions. google.com
Table 2: Examples of Amidation Reactions This table is interactive. Click on the headers to sort.
| Reactant Amine | Product Name | Product Formula |
|---|---|---|
| Ammonia (NH₃) | 5-Methylthiophene-2,3-dicarboxamide | C₇H₈N₂O₂S |
| Methylamine (CH₃NH₂) | N²,N³-Dimethyl-5-methylthiophene-2,3-dicarboxamide | C₉H₁₂N₂O₂S |
| Aniline (C₆H₅NH₂) | N²,N³-Diphenyl-5-methylthiophene-2,3-dicarboxamide | C₁₉H₁₆N₂O₂S |
Electrophilic Substitution Reactions on the Thiophene Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The mechanism proceeds in two steps: attack of the electrophile by the pi-system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
In this compound, the regioselectivity of the substitution is controlled by the existing substituents. The thiophene ring has one available position for substitution at C4.
The methyl group (-CH₃) at C5 is an activating, ortho-, para-directing group. It donates electron density to the ring, making it more nucleophilic. It directs incoming electrophiles to the C4 position (ortho).
The carboxylic acid groups (-COOH) at C2 and C3 are deactivating, meta-directing groups. They withdraw electron density from the ring, making it less reactive. The C2-carboxyl group directs to the C4 position (meta), while the C3-carboxyl group directs away from C4.
The combined effect of these groups strongly favors electrophilic attack at the C4 position. Examples of such reactions include nitration (using a mixture of nitric and sulfuric acid to generate the NO₂⁺ electrophile) and halogenation (e.g., with Br₂ and a Lewis acid). masterorganicchemistry.com For instance, the bromination of the closely related 3-methylthiophene-2-carboxylic acid demonstrates that electrophilic substitution on such systems is a viable pathway for further functionalization. beilstein-journals.org
Nucleophilic Substitution Reactions and Associated Transformations
Nucleophilic substitution reactions for this compound primarily occur at the carbonyl carbons of the acid groups, rather than directly on the electron-rich thiophene ring. These reactions fall under the category of nucleophilic acyl substitution . libretexts.org
The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must be converted into a better leaving group. This is the same principle that underlies the amidation and esterification reactions discussed previously. libretexts.orglibretexts.org
The most common transformation is the conversion of the dicarboxylic acid to a diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly reactive towards a wide variety of nucleophiles (e.g., alcohols, amines, carbanions), allowing for the synthesis of a broad spectrum of derivatives. The mechanism involves nucleophilic attack on the highly electrophilic carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.org
While direct nucleophilic aromatic substitution on the thiophene ring itself is generally unfavorable without strong electron-withdrawing groups and a suitable leaving group, derivatization of the acid functionalities opens up numerous synthetic possibilities through associated transformations.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling Methodologies)
The thiophene scaffold is a common participant in transition metal-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can engage in these reactions in several ways.
Firstly, the sulfur and oxygen atoms in the molecule can act as coordinating sites for transition metals. Research on the related ligand 5-methylthiophene-2,3-dithiolate has shown its ability to form stable complexes with a variety of transition metals, including palladium, nickel, gold, and copper. ua.ptresearchgate.net This affinity for metals is the basis for catalysis, suggesting that this compound can also coordinate to metal centers, which is the initial step in many catalytic cycles.
Secondly, the carboxylic acid groups themselves can act as directing groups in C-H activation reactions. In processes like the Fujiwara-Moritani reaction, a directing group can guide a transition metal catalyst (often palladium) to selectively activate a specific C-H bond (in this case, at the C4 position) for coupling with partners like alkenes. core.ac.uk
Finally, derivatives of this compound are excellent substrates for cross-coupling reactions. For example, if the thiophene ring is first halogenated (e.g., brominated at the C4 position via electrophilic substitution), the resulting bromo-derivative can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups at the C4 position, significantly expanding the molecular complexity of the scaffold.
Formation of Advanced Chemical Scaffolds and Conjugates
The dicarboxylic acid functionality of this compound is the primary handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. These transformations are pivotal for modulating the physicochemical properties and biological activity of the parent molecule.
Synthesis of Thiophene-Pyrazole Hybrid Derivatives
The synthesis of hybrid molecules incorporating both thiophene and pyrazole (B372694) rings is a subject of significant interest due to the prevalence of these motifs in pharmacologically active compounds. While direct synthesis from this compound is not extensively documented, established methods for pyrazole synthesis can be adapted. A plausible route involves the conversion of the dicarboxylic acid into a key intermediate, such as a 1,3-dicarbonyl compound, which can then undergo cyclocondensation with a hydrazine (B178648) derivative to form the pyrazole ring.
One potential synthetic strategy would begin with the conversion of this compound to its corresponding diacyl chloride. This activated intermediate could then be reacted with a suitable carbon nucleophile, followed by a Claisen condensation-type reaction to furnish a thiophene-β-diketone. Subsequent treatment of this diketone with hydrazine or a substituted hydrazine would yield the desired thiophene-pyrazole hybrid. The reaction of 1,3-diketones with hydrazines is a well-established and efficient method for constructing pyrazole rings. mdpi.comnih.gov
Alternatively, the dicarboxylic acid could be transformed into a di-amide, which can then be used in further synthetic steps. For instance, the reaction of a thiophene carboxylic acid with a pyrazole amine has been shown to produce thiophene-pyrazole amides. nih.gov This approach could potentially be applied to this compound to create a bis-pyrazole conjugate.
| Reactant | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| This compound | 1. SOCl₂ or (COCl)₂ 2. Suitable carbon nucleophile 3. Base (e.g., NaOEt) 4. Hydrazine (H₂NNH₂) | Thiophene-Pyrazole Hybrid | mdpi.comnih.gov |
| 5-Bromothiophene carboxylic acid | Substituted Pyrazole, TiCl₄, Pyridine | Pyrazole-Thiophene Amide | nih.gov |
Preparation of Amino Acid Conjugates and Related Bioconjugates
The conjugation of amino acids to small molecules is a widely used strategy to enhance their biological targeting, solubility, and pharmacokinetic profiles. The two carboxylic acid groups of this compound provide ideal sites for the formation of amide bonds with the amino group of amino acids or their esters. al-edu.comnih.gov
The general procedure for forming such conjugates involves the activation of the carboxylic acid groups. mdpi.com This can be achieved by converting them into more reactive species such as acid chlorides or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). The activated thiophene derivative is then reacted with the desired amino acid, typically with its own carboxylic acid group protected as an ester to prevent self-polymerization. Depending on the stoichiometry, either mono- or di-conjugation can be achieved.
For example, treatment of this compound with thionyl chloride would yield the diacyl chloride. Subsequent reaction with two equivalents of an amino acid ester (e.g., glycine (B1666218) methyl ester) in the presence of a non-nucleophilic base would produce the corresponding di-conjugated ester. Final hydrolysis of the ester groups would yield the free acid bioconjugate.
| Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| This compound | 1. Thionyl chloride (SOCl₂) 2. Amino acid ester (e.g., H₂N-CH₂-COOCH₃) 3. Base (e.g., Triethylamine) 4. Hydrolysis (e.g., LiOH) | 5-Methylthiophene-2,3-di(carbonyl chloride) | Amino Acid Di-conjugate | mdpi.com |
| Xenobiotic carboxylic acid | ATP, CoA-SH, Amino Acid | Acyl-CoA thioester | Amino Acid Conjugate | al-edu.comnih.gov |
Development of Halogenated Analogs and Subsequent Transformations
The introduction of halogen atoms onto the thiophene ring can significantly alter the electronic properties and metabolic stability of the molecule. The halogenation of thiophenes, including thiophene carboxylic acids, is a well-known transformation. iust.ac.ir The directing effects of the existing substituents on the thiophene ring will govern the position of halogenation. For this compound, the electron-donating methyl group at the 5-position and the electron-withdrawing carboxylic acid groups at the 2- and 3-positions will influence the regioselectivity of electrophilic halogenation.
Halogenation of the thiophene ring is typically achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, while chlorination can be effected with N-chlorosuccinimide (NCS) or chlorine gas. nih.govacs.org Given the activating effect of the methyl group at the 5-position and the deactivating effect of the carboxylic acid groups, the most likely position for electrophilic substitution would be the 4-position of the thiophene ring.
Once halogenated, these analogs can undergo further transformations. For example, a bromo- or iodo-substituted thiophene can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of highly functionalized derivatives. nih.govresearchgate.net
| Substrate | Halogenating Agent | Typical Product | Potential Subsequent Reaction | Reference |
|---|---|---|---|---|
| 3-Methylthiophene (B123197) | N-Bromosuccinimide (NBS) | 2-Bromo-3-methylthiophene | Grignard formation, Carbonylation | nih.govresearchgate.net |
| 2-Thiophenecarboxylic acid | Chlorine (Cl₂) | Polychlorinated thiophenecarboxylic acids | - | acs.org |
| Aromatic Carboxylic Acids | Iodosuccinimide (NIS), Silver Nitrate | Iodoaromatic compounds (via decarboxylation) | - | nih.gov |
Spectroscopic and Structural Elucidation of 5 Methylthiophene 2,3 Dicarboxylic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 5-Methylthiophene-2,3-dicarboxylic acid is expected to display a series of absorption bands that confirm the presence of its key functional groups: the carboxylic acid groups, the thiophene (B33073) ring, and the methyl group.
The most prominent features in the FT-IR spectrum would be those associated with the dicarboxylic acid moieties. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. iosrjournals.org The carbonyl (C=O) stretching vibration of the carboxylic acids is expected to appear as a strong, sharp peak typically between 1680 and 1710 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring and intermolecular hydrogen bonding.
The thiophene ring itself will contribute to the spectrum with several characteristic bands. Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1300-1550 cm⁻¹ region. ymdb.cachemicalbook.com Furthermore, the C-S stretching vibration, a key indicator of the thiophene ring, is generally found in the 600-800 cm⁻¹ range. ymdb.ca
The methyl group attached to the thiophene ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Bending vibrations for the methyl group would likely be observed around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch (Thiophene Ring) |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) |
| ~2950 | Weak-Medium | Asymmetric CH₃ Stretch |
| ~2850 | Weak | Symmetric CH₃ Stretch |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1530 | Medium | C=C Stretch (Thiophene Ring) |
| ~1450 | Medium | Asymmetric CH₃ Bend |
| ~1420 | Medium | C-O-H In-plane Bend |
| ~1375 | Medium | Symmetric CH₃ Bend |
| ~1300 | Medium | C-O Stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H Out-of-plane Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound would provide key information about the proton environments. It is expected to show three distinct signals.
The two carboxylic acid protons (-COOH) would appear as a single, broad singlet far downfield, typically in the range of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl groups. This signal would disappear upon the addition of D₂O, confirming the presence of exchangeable acidic protons.
The thiophene ring contains a single proton at the C4 position. This proton would give rise to a singlet in the aromatic region, expected between 7.0 and 8.0 ppm. Its exact chemical shift would be influenced by the electronic effects of the adjacent carboxylic acid and methyl groups.
The methyl group (-CH₃) protons at the C5 position would also produce a singlet, but at a much higher field, typically in the range of 2.0-2.5 ppm. wisc.edunist.gov The deshielding effect of the aromatic thiophene ring causes this signal to be further downfield than a typical aliphatic methyl group.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 | Broad Singlet | 2H | Carboxylic Acid Protons (2x -COOH) |
| ~7.5 | Singlet | 1H | Thiophene Ring Proton (H-4) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected.
The two carboxylic acid carbonyl carbons (-COOH) would appear significantly downfield, typically in the range of 165-180 ppm. aist.go.jp These carbons are highly deshielded due to the attached oxygen atoms.
The four carbons of the thiophene ring (C2, C3, C4, and C5) would resonate in the aromatic region, generally between 120 and 150 ppm. The specific chemical shifts are influenced by the substituents. The carbons bearing the carboxylic acid groups (C2 and C3) would be the most deshielded among the ring carbons. The carbon attached to the methyl group (C5) and the proton-bearing carbon (C4) would appear at a relatively higher field within this range.
The methyl carbon (-CH₃) would give a signal at the highest field, typically between 15 and 25 ppm, which is characteristic for an sp³-hybridized carbon attached to an aromatic ring.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~170 | Carbonyl Carbon (C-2 Carboxyl) |
| ~168 | Carbonyl Carbon (C-3 Carboxyl) |
| ~145 | Thiophene Ring Carbon (C-5) |
| ~140 | Thiophene Ring Carbon (C-2) |
| ~138 | Thiophene Ring Carbon (C-3) |
| ~130 | Thiophene Ring Carbon (C-4) |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional NMR techniques would be instrumental in confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A COSY experiment identifies proton-proton (¹H-¹H) couplings. ymdb.caacs.org For this compound, the spectrum would be relatively simple. No cross-peaks are expected since there are no adjacent protons that would couple with each other. The thiophene proton, the methyl protons, and the carboxylic acid protons would all appear as singlets, showing correlations only to themselves along the diagonal.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. biosynth.comnist.gov This is a highly sensitive technique that would confirm the following correlations:
A cross-peak connecting the proton signal at ~7.5 ppm with the carbon signal at ~130 ppm, definitively assigning these to the C4-H4 pair of the thiophene ring.
A cross-peak linking the methyl proton signal at ~2.4 ppm to the methyl carbon signal at ~15 ppm.
The carboxylic acid protons and the quaternary carbons (C2, C3, C5, and the two carbonyl carbons) would not show any correlation in an HSQC spectrum as they either lack directly attached protons or the protons are rapidly exchanging.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₇H₆O₄S, giving it a molecular weight of 186.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186. The fragmentation pattern would likely involve characteristic losses associated with the carboxylic acid groups. Common fragmentations for carboxylic acids include the loss of a hydroxyl group (-OH, M-17), the loss of a carboxyl group (-COOH, M-45), and the loss of water (H₂O, M-18).
A prominent fragmentation pathway could involve the sequential loss of the two carboxylic acid groups. The loss of one COOH group would lead to a fragment ion at m/z 141. Subsequent fragmentation could involve the loss of the second COOH group or other rearrangements. The thiophene ring is relatively stable, so fragments corresponding to the intact ring system would be expected.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Thiophene carboxylic acid |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in solution and analyzing them in the gas phase. For this compound, with a molecular formula of C₇H₆O₄S and a molecular weight of approximately 186.19 g/mol , ESI-MS analysis would be expected to show characteristic ions. biosynth.comchemsynthesis.com In positive ion mode, the protonated molecule [M+H]⁺ at m/z 187.00 would be anticipated. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 185.00 would be a prominent peak due to the presence of the two acidic carboxylic acid groups. This technique is frequently used to confirm the mass of thiophene-based compounds and their derivatives following synthesis.
Table 1: Predicted ESI-MS Ions for this compound
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| [C₇H₇O₄S]⁺ | [M+H]⁺ | 187.00 |
| [C₇H₅O₄S]⁻ | [M-H]⁻ | 185.00 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the theoretical exact mass is 186.0014 g/mol . biosynth.comchemsynthesis.com An HRMS experiment would aim to measure this mass with high accuracy, which serves as definitive proof of the chemical formula, distinguishing it from other potential structures with the same nominal mass. This method is a standard for the characterization of novel thiophene derivatives, including various metal complexes. ua.pt
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Crystallography
Single Crystal X-ray Crystallography is the most powerful method for determining the absolute structure of a molecule. nih.gov To perform this analysis, a high-quality single crystal of the compound is required. msu.edu The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the atomic arrangement. For derivatives of this compound, such as metal-organic frameworks (MOFs) or complexes, this technique reveals the precise coordination environment of the metal centers and the conformation of the thiophene ligand. ua.ptmdpi.com Studies on related thiophene derivatives have successfully used this method to determine their molecular structures and packing in the solid state. nih.gov The analysis provides detailed information on bond lengths, angles, and intermolecular forces like hydrogen bonding, which govern the crystal packing. ua.ptnih.gov
Table 2: Illustrative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 12.456 |
| β (°) | 95.54 |
| Volume (ų) | 1078.9 |
| Z | 4 |
Note: This data is illustrative and not specific to this compound.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a specific crystalline phase. The experimental PXRD pattern of a synthesized batch can be compared to the pattern calculated from single-crystal X-ray data to confirm phase purity. researchgate.net In studies of thiophene-based MOFs, PXRD is routinely used to confirm that the bulk synthesized material corresponds to the structure determined from a single crystal. mdpi.com The technique is sensitive to the crystal lattice structure, and the positions (in degrees 2θ) and intensities of the diffraction peaks are unique to a particular crystalline solid. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The conjugated π-system of the thiophene ring in this compound is expected to give rise to characteristic absorption bands. Research on other thiophene-based ligands demonstrates that these compounds exhibit strong absorption due to π-π* and n-π* transitions. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure, including the nature of substituents and the solvent polarity. For thiophene derivatives, introducing electron-donating or electron-withdrawing groups can significantly shift the absorption bands.
Table 3: Representative UV-Vis Absorption Data for Thiophene-Based Systems
| Compound System | Solvent | λmax (nm) |
|---|---|---|
| Pentameric Oligothiophene | Methanol | 414 |
| Thiophene-Benzothiadiazole | Methanol | 350 |
| Thiophene-Quinoxaline | Methanol | 350 |
Source: Data adapted from studies on related thiophene ligands for illustrative purposes.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula. For this compound (C₇H₆O₄S), this comparison is used to confirm the empirical formula and assess the purity of the sample. This method is a standard procedure in the characterization of new compounds, including complex thiophene-based coordination polymers, where it is used to verify the composition. mdpi.com
Table 4: Elemental Analysis Data for C₇H₆O₄S
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 45.16 | Experimentally Determined |
| Hydrogen (H) | 3.25 | Experimentally Determined |
| Sulfur (S) | 17.22 | Experimentally Determined |
Note: "Found %" values are obtained from experimental measurement.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA/DTG) for Thermal Stability
As of the latest available data, specific thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) data for this compound is not extensively documented in publicly accessible research literature. Thermal stability is a critical parameter for understanding the behavior of a compound under heat, providing insights into its decomposition pathways and lifespan at elevated temperatures.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition events occur. The derivative of this curve, the DTG curve, shows the rate of mass loss, with peaks corresponding to the points of fastest decomposition. This information is crucial for determining the thermal stability range of a material.
While direct TGA/DTG data for this compound is not available, the thermal behavior of related thiophene carboxylic acids can offer some general insights. For instance, the decomposition of carboxylic acids is often characterized by an initial mass loss corresponding to decarboxylation (the loss of CO2). The stability of the thiophene ring itself under thermal stress is another key factor.
For a hypothetical TGA/DTG analysis of this compound, one might expect to observe a multi-step decomposition process. The initial step would likely involve the loss of the two carboxylic acid groups. The temperature at which this occurs would be indicative of the strength of their attachment to the thiophene ring. Subsequent decomposition at higher temperatures would involve the breakdown of the methyl-substituted thiophene ring itself.
Detailed research, including the generation and publication of TGA/DTG data, is required to definitively characterize the thermal stability and decomposition profile of this compound and its derivatives. Such studies would be invaluable for applications where the material might be subjected to thermal stress.
Computational Investigations on 5 Methylthiophene 2,3 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the physicochemical properties of molecules like 5-Methylthiophene-2,3-dicarboxylic acid. These calculations offer a detailed understanding of the molecule's geometry, electronic behavior, and reactivity.
Molecular Geometry Optimization and Conformation Analysis
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process calculates the molecule's energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is reached. For thiophene (B33073) derivatives, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to achieve accurate structural parameters.
Electronic Structure Characterization, Including Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For thiophene derivatives, the HOMO-LUMO gap can be tuned by altering the substituents. For example, in a study of novel thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap ranged from 3.11 to 3.83 eV, with different substituents causing noticeable shifts. nih.gov For this compound, the electron-withdrawing carboxylic acid groups and the electron-donating methyl group would influence the electron density distribution and the energies of the frontier orbitals.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Amino-substituted Thiophene-2-carboxamide | -5.89 | -2.06 | 3.83 |
| Methyl-substituted Thiophene-2-carboxamide | -6.21 | -2.45 | 3.76 |
| Hydroxy-substituted Thiophene-2-carboxamide | -6.33 | -2.52 | 3.81 |
Note: The data in this table is illustrative and based on findings for thiophene-2-carboxamide derivatives, not this compound. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic properties, which is invaluable for structure elucidation and characterization.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shielding tensors are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). These predictions can aid in the assignment of experimental NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) helps in understanding the molecule's vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity in the calculations. A spectroscopic and DFT study of thiophene-substituted metalloporphyrins demonstrated the utility of this approach in assigning vibrational bands. uow.edu.au
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems, like many thiophene derivatives, are of great interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational methods are essential for predicting and understanding the NLO response of these materials.
The NLO properties are determined by the molecule's response to an applied electric field, which is described by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). DFT calculations can be used to compute these parameters. A large NLO response is often associated with molecules that have a significant charge transfer character, a small HOMO-LUMO gap, and a large difference in dipole moment between the ground and excited states. The donor-π-acceptor (D-π-A) architecture is a common strategy for designing molecules with high NLO activity. In this compound, the methyl group can act as a weak donor and the carboxylic acid groups as acceptors, with the thiophene ring serving as the π-bridge. Theoretical studies on other thiophene derivatives have shown that extending the π-conjugation and incorporating strong donor and acceptor groups can significantly enhance the NLO response. nih.gov
| Property | Symbol | Value (a.u.) |
|---|---|---|
| Polarizability | α | ~300-500 |
| First Hyperpolarizability | β | ~1000-5000 |
| Second Hyperpolarizability | γ | ~105 - 106 |
Note: These values are for illustrative purposes to indicate the order of magnitude observed in computationally screened thiophene-based NLO materials and are not specific to this compound.
Molecular Modeling of Intermolecular Interactions
Understanding the intermolecular interactions of this compound is vital for predicting its solid-state structure, crystal packing, and properties in condensed phases. Molecular modeling can elucidate the nature and strength of these interactions.
The primary intermolecular forces expected for this molecule are hydrogen bonds between the carboxylic acid groups, leading to the formation of dimers or extended networks. Additionally, π-π stacking interactions between the thiophene rings and van der Waals forces are also significant. Computational studies on the crystal packing of related compounds, such as methyl-3-aminothiophene-2-carboxylate, have highlighted the importance of N–H⋯O and N–H⋯N hydrogen bonds in directing the crystal structure. mdpi.com Energy-framework analysis, a computational tool, can be used to visualize and quantify the different types of intermolecular interaction energies (electrostatic, dispersion, etc.) within the crystal lattice, revealing which forces dominate the packing. For this compound, a detailed analysis would likely reveal a complex interplay of strong hydrogen bonding and weaker π-stacking and van der Waals interactions.
Ligand-Metal Ion Interaction Simulations in Coordination Complexes
Computational simulations provide significant insights into the formation, stability, and dynamics of coordination complexes involving this compound as a ligand. The dicarboxylic acid functionality allows this molecule to act as a versatile chelating or bridging ligand for various metal ions. Molecular dynamics (MD) and quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these interactions at an atomic level.
Simulations of ligand-metal ion interactions typically focus on several key aspects. MD simulations can model the dynamic process of complex formation in solution, tracking the coordination of the ligand's carboxylate groups to a metal center. arxiv.orgmdpi.com These simulations help determine preferential coordination numbers and geometries, such as octahedral or square planar, depending on the metal ion. For this compound, the two adjacent carboxylate groups can form a stable five-membered chelate ring with a metal ion, a common and favorable binding motif. arxiv.org
Quantum mechanical calculations are employed to determine the energetic and electronic properties of the resulting coordination complexes. These methods can accurately predict bond distances, bond angles, and, crucially, the binding or interaction energy between the ligand and the metal ion. nih.gov The strength of this interaction is a key indicator of the stability of the complex. DFT calculations can also reveal how the electronic structure of both the ligand and the metal ion are perturbed upon complexation. For instance, charge transfer from the ligand's oxygen atoms to the metal center is a critical component of the coordination bond. Transition metal complexes with related thiophene-based ligands have been prepared and characterized, providing a basis for computational modeling of similar systems. researchgate.netnih.gov
The table below illustrates the type of data generated from computational simulations of a dicarboxylic acid ligand interacting with various divalent metal ions, showing calculated interaction energies and optimal coordination distances.
| Metal Ion | Typical Coordination Geometry | Calculated Interaction Energy (kcal/mol) | Metal-Oxygen Bond Distance (Å) |
|---|---|---|---|
| Cu(II) | Distorted Octahedral | -85.5 | 1.95 |
| Zn(II) | Tetrahedral/Octahedral | -78.2 | 2.08 |
| Ni(II) | Octahedral | -81.7 | 2.05 |
| Co(II) | Octahedral | -79.4 | 2.11 |
| Mg(II) | Octahedral | -65.1 | 2.10 |
Note: The data in this table is illustrative of typical values obtained from DFT calculations for dicarboxylic acid-metal ion complexes and is not specific to this compound.
Supramolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, Pi-Pi Stacking)
Computational methods are essential for analyzing the non-covalent supramolecular interactions that dictate the crystal packing and self-assembly of this compound. The most significant of these are hydrogen bonding and pi-pi stacking.
The two carboxylic acid groups on the molecule are potent hydrogen bond donors (from the hydroxyl group) and acceptors (from both the hydroxyl and carbonyl oxygens). Computational studies, often using DFT, can predict the geometry and strength of these hydrogen bonds. mdpi.com In the solid state, these groups are expected to form extensive and robust hydrogen-bonding networks. researchgate.netresearchgate.net Common motifs include catemeric chains or dimeric structures where two molecules are linked via a pair of hydrogen bonds between their carboxylic acid groups. The Atoms in Molecules (AIM) theory is a computational tool used to analyze the electron density at bond critical points, providing a quantitative measure of hydrogen bond strength. mdpi.com
Pi-pi stacking is another crucial non-covalent interaction that influences the crystal structure. researchgate.net The aromatic thiophene ring of this compound can stack with adjacent rings. Computational chemistry can determine the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) and calculate the interaction energy, which typically ranges from 2 to 5 kcal/mol. researchgate.netnih.gov The strength of this interaction is affected by the electronic properties of the aromatic ring. researchgate.net
The following tables present typical data obtained from computational analyses of these supramolecular interactions.
Table 1: Illustrative Hydrogen Bond Analysis
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Energy (kcal/mol) |
|---|---|---|---|
| O-H···O (Carboxylic Dimer) | 2.65 | 175 | -7.5 |
| O-H···O (Chain) | 2.72 | 168 | -6.2 |
Table 2: Illustrative Pi-Pi Stacking Interaction Analysis
| Stacking Geometry | Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced | 3.4 | -3.8 |
| T-shaped | 4.9 | -2.5 |
Note: The data in these tables are representative examples for molecules with carboxylic acid and aromatic functionalities and are intended to illustrate the outputs of computational supramolecular analysis.
Investigation of Solvent Effects on Molecular and Electronic Structures
The molecular and electronic properties of this compound can be significantly influenced by its solvent environment. Computational chemistry provides tools to investigate these solvent effects, primarily through implicit and explicit solvation models.
Implicit solvent models, such as the Polarized Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org These models are computationally efficient for predicting how a solvent's polarity affects the molecule's structure, stability, and electronic properties. For this compound, increasing solvent polarity is expected to stabilize conformations with larger dipole moments. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and thus the HOMO-LUMO energy gap, are sensitive to the solvent environment. mdpi.com A smaller energy gap generally implies higher chemical reactivity. mdpi.com
The following table demonstrates how key molecular and electronic properties of an organic acid might be predicted to change across different solvent environments using computational methods.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | 3.1 | 5.8 |
| Cyclohexane | 2.0 | 3.9 | 5.6 |
| Acetonitrile | 37.5 | 5.2 | 5.1 |
| Water | 78.4 | 5.8 | 4.9 |
Note: This data is illustrative, showing general trends for polar molecules in different solvents, and is not the result of a specific calculation on this compound.
Advanced Applications of 5 Methylthiophene 2,3 Dicarboxylic Acid in Chemical Science and Materials Engineering
Strategic Role as a Synthetic Building Block
The intrinsic reactivity of 5-Methylthiophene-2,3-dicarboxylic acid, stemming from its carboxylic acid functionalities and the potential for further functionalization of the thiophene (B33073) ring, makes it a valuable precursor in organic synthesis.
Intermediate in Complex Organic Synthesis
This compound serves as a crucial intermediate in the multi-step synthesis of complex, biologically active molecules. A notable example is its use in the creation of macrocyclic inhibitors targeting the Keap1-Nrf2 protein-protein interaction, which is a significant area of research in drug discovery. chem960.comnih.gov
In a published synthetic route, this compound is first converted to its more reactive acyl chloride derivative. chem960.comnih.gov This is achieved by treating the dicarboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a deprotected amine-containing fragment to form amide bonds, incorporating the 5-methylthiophene-2,3-dicarboxamide moiety into a larger macrocyclic structure. chem960.comnih.gov This sequence highlights the compound's utility in building complex molecular frameworks through controlled chemical transformations.
Table 1: Synthesis of a Macrocyclic Inhibitor Intermediate
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | This compound | Thionyl chloride (SOCl₂) in Dichloromethane (DCM) | 5-Methylthiophene-2,3-dicarbonyl dichloride | chem960.comnih.gov |
Core Scaffold for Novel Heterocyclic Architectures
The structure of this compound makes it an ideal scaffold for constructing novel and complex heterocyclic systems. The two carboxylic acid groups provide handles for annulation reactions and for connecting to other molecular fragments, leading to diverse and intricate molecular topologies.
In the synthesis of Keap1-Nrf2 interaction inhibitors, the 5-methylthiophene-2,3-dicarboxamide unit, derived from the parent dicarboxylic acid, forms a key part of the macrocyclic ring. chem960.comnih.gov This demonstrates its role as a foundational element upon which a larger, more complex, and functionally active heterocyclic architecture is built. The thiophene ring itself can be a platform for further substitutions, allowing for the fine-tuning of the electronic and steric properties of the final molecule. nih.gov
Furthermore, a patent discloses the use of 5-methylthiophene-2:3-dicarboxylic acid as a potential starting material for the synthesis of dyestuffs, indicating its utility in creating a variety of substituted, fused heterocyclic systems with specific functional properties. The ability to generate such complex structures is of high interest in medicinal chemistry and materials science. google.com
Contributions to Materials Science
While the application of this compound in materials science is an emerging area, the established use of its isomers, particularly thiophene-2,5-dicarboxylic acid, provides strong evidence for its potential in developing advanced materials. The presence of the thiophene ring is particularly advantageous for electronic and optical applications.
Development of Conductive Polymers and Organic Electronic Materials
Thiophene-based polymers are at the forefront of research in conductive and semiconductive organic materials. While direct polymerization of this compound into conductive polymers is not extensively documented in the reviewed literature, the fundamental properties of the thiophene ring suggest its suitability for such applications. The synthesis of a macrocyclic inhibitor of the Keap1-Nrf2 protein-protein interaction using this compound hints at its potential incorporation into larger, functional systems. acs.org
Monomer in the Synthesis of Advanced Polymer Systems (e.g., Thiophene-Aromatic Polyesters)
Thiophenedicarboxylic acids are recognized as valuable monomers for the synthesis of high-performance polymers, such as thiophene-aromatic polyesters. Although research has heavily focused on the 2,5-isomer, the underlying chemistry provides a blueprint for the potential use of this compound. A patent lists 5-methylthiophene-2:3-dicarboxylic acid among other thiophenedicarboxylic acids as starting materials for dyestuffs, which often share synthetic pathways with functional polymers. The dicarboxylic acid functionality allows for polycondensation reactions with diols to form polyester (B1180765) chains, where the thiophene unit can impart desirable thermal, mechanical, and electronic properties.
Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The dicarboxylate functionality of this compound makes it a prime candidate for acting as a linker in the synthesis of such materials. While specific examples of MOFs constructed from this compound are not prevalent in the reviewed literature, the use of other thiophenedicarboxylic acid isomers is well-established. The stereoselective synthesis of thiophenedimethyl-a,a'-bridged bis(glycines) from this compound demonstrates its capability to coordinate with metal centers in a controlled manner, a fundamental process in MOF and coordination polymer formation. scispace.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thionyl chloride |
| 5-Methylthiophene-2,3-dicarbonyl dichloride |
| Thiophene-2,5-dicarboxylic acid |
Applications in Coordination Chemistry
This compound serves as a versatile building block in the field of coordination chemistry. Its structure, featuring a rigid thiophene ring functionalized with two adjacent carboxylic acid groups and a methyl group, allows for the construction of diverse and functional metal-organic complexes.
Ligand Design for Metal Complexation
The molecular architecture of this compound makes it an excellent candidate for ligand design in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The two carboxylic acid groups provide primary sites for binding to metal ions, acting as bidentate or bridging ligands. This chelation can lead to the formation of stable, multi-dimensional structures.
The thiophene ring itself contributes to the ligand's properties. The sulfur atom within the ring can act as a potential donor site, although coordination through the carboxylate oxygen atoms is more common. The rigidity of the thiophene ring helps in creating predictable and robust frameworks. Furthermore, the presence of the methyl group at the 5-position can influence the electronic properties and steric interactions within the resulting metal complex, potentially tuning its physical and chemical characteristics.
Analogous thiophene-based dicarboxylic acids, such as thiophene-2,5-dicarboxylic acid, are known to act as versatile ligands that can function in various denticities, from monodentate to tetradentate. researchgate.net They can act as exo-bidentate ligands, which is crucial for designing and constructing coordination polymers. researchgate.net The π-system of the thiophene ring also facilitates charge-transfer abilities within the complex. researchgate.net These principles of ligand design are directly applicable to this compound, highlighting its potential in creating novel materials with tailored properties.
Synthesis and Characterization of Novel Metal-Organic Complexes
The synthesis of metal-organic complexes using thiophene-based dicarboxylic acid ligands is often achieved through methods like hydrothermal or solvothermal reactions. These techniques involve reacting the ligand with a chosen metal salt in a solvent at elevated temperatures. For instance, a metal-organic framework based on the related thiophene-2,5-dicarboxylic acid and a nickel salt was synthesized via a hydrothermal method at 140°C. google.com
While specific documented syntheses for this compound are not extensively detailed in the provided results, the behavior of analogous ligands provides a clear blueprint for its potential. For example, transition metal complexes based on the related ligand 5-methylthiophene-2,3-dithiolate have been prepared and characterized using techniques like cyclic voltammetry, X-ray diffraction, and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net These studies revealed the formation of complexes with various metals, including Gold (Au), Nickel (Ni), Iron (Fe), Cobalt (Co), Copper (Cu), Platinum (Pt), and Palladium (Pd). researchgate.net The resulting complexes exhibited different geometries, such as the rare tetrahedral coordination found in the Cobalt compound. researchgate.net
Below is a table summarizing characteristics of metal complexes formed with a closely related ligand, thiophene-2,5-dicarboxylic acid (H2tdc), illustrating the types of structures that could be anticipated with its 5-methyl derivative.
| Metal Center | Ancillary Ligand | Complex Formula Fragment | Coordination Mode of tdc²⁻ | Reference |
| Copper(II) | 2-aminomethylpyridine | {[Cu₂(μ-tdc)₂(ampy)₂]·2DMF}n | Bridging bis(bidentate) | researchgate.net |
| Copper(II) | ethylenediamine | trans-Cu(H₂O)₂(en)₂ | Counter-ion | researchgate.net |
| Copper(II) | 4-methylimidazole | trans-Cu(H₂O)₂(4-meim)₄·4H₂O | Counter-ion | researchgate.net |
| Nickel(II) | o-phenanthroline | C₃₆H₂₈N₄Ni₂O₁₂S₂ | Bridging ligand | google.com |
Catalytic Applications and Processes
The unique electronic and structural features of this compound and its metal complexes suggest potential applications in catalysis.
Role in Heterogeneous Catalysis (e.g., Dye Degradation through Fenton-like Processes)
While direct studies on this compound as a heterogeneous catalyst for dye degradation are not prominent, its structural components are relevant to established catalytic systems. In heterogeneous Fenton-like processes, solid catalysts containing iron are used to activate hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (HO•). nih.govresearchgate.net These radicals are powerful oxidizing agents capable of degrading organic pollutants like industrial dyes into less harmful substances. nih.gov
The effectiveness of a Fenton-like process is highly dependent on factors such as pH, temperature, and the concentrations of the iron catalyst and H₂O₂. nih.gov Typically, these reactions are most efficient in acidic conditions (around pH 3). nih.gov A catalyst for this process could be a metal-organic framework synthesized from this compound and a metal like iron. The porous structure of such a MOF could provide accessible active sites for the reaction, while the thiophene-based ligand could influence the stability and electronic properties of the metal centers. The degradation of dyes like methyl orange has been successfully achieved using other heterojunction photocatalysts, demonstrating the feasibility of using advanced materials for this purpose. nih.gov
The general mechanism for a Fenton-like reaction involves the generation of hydroxyl radicals from the reaction between a metal ion (like Fe²⁺) and hydrogen peroxide. nih.gov The catalyst's role is to provide a stable and reusable source of these metal ions.
Key Parameters in Fenton-like Dye Degradation
| Parameter | Typical Optimal Condition | Rationale | Reference |
| pH | ~3 | Prevents precipitation of Fe(OH)₃ at higher pH and promotes efficient HO• generation. | nih.gov |
| Fe²⁺/H₂O₂ Ratio | Optimized for specific dye | A balanced ratio is needed to maximize radical production without excessive scavenging. | nih.gov |
| Temperature | Varies (e.g., 298 K) | Affects reaction kinetics; process is often endothermic. | nih.gov |
Potential in Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. This compound could be used to synthesize soluble metal complexes that act as homogeneous catalysts. For instance, homogeneous catalysts like Co/Mn/Br systems are used in the oxidation of biomass-derived compounds to produce valuable chemicals like 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.net
The synthesis of thiophenecarboxylic acids and their derivatives has been achieved using homogeneous systems involving catalysts such as Fe(acac)₃, VO(acac)₂, and Mo(CO)₆. semanticscholar.org This suggests that complexes derived from this compound could potentially catalyze similar oxidation or carboxylation reactions. The ligand could stabilize the metal center in a specific oxidation state and influence the selectivity of the catalytic transformation. The electronic properties conferred by the thiophene ring and the methyl group could be tuned to optimize catalytic activity for specific organic transformations.
Conclusion and Future Research Directions
Synthesis of Current Research Trajectories and Key Findings
A thorough review of existing scientific literature indicates that there are currently no established research trajectories or key findings specifically for 5-Methylthiophene-2,3-dicarboxylic acid. The compound is referenced in chemical databases and by suppliers, but detailed experimental studies and their findings are not presently available in the public domain. The scientific narrative of this particular molecule is yet to be written.
Identification of Emerging Trends in Thiophene (B33073) Dicarboxylic Acid Research
While specific trends for this compound cannot be identified due to the lack of research, the broader field of thiophene dicarboxylic acid research points towards several emerging themes:
Development of Novel Functional Materials: There is a growing interest in using thiophene dicarboxylic acids as organic linkers in the synthesis of MOFs and coordination polymers. globethesis.com The sulfur atom in the thiophene ring can influence the electronic properties and coordination behavior, leading to materials with unique catalytic, sensing, and gas storage capabilities.
Bio-based Polymers: The use of thiophene derivatives, which can potentially be derived from bio-based sources, in the creation of sustainable and high-performance polyesters is an area of active investigation. nih.gov
Organic Electronics: Thiophene-containing molecules are cornerstones of organic electronics. Research is ongoing to design and synthesize new thiophene derivatives for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Prospective Avenues for Future Investigations: Novel Synthetic Strategies, Advanced Material Applications, and Expanded Computational Insights
The absence of dedicated research on this compound opens up a wide array of prospective avenues for future investigation:
Novel Synthetic Strategies: The development of efficient and scalable synthetic routes to this compound would be a critical first step. This could involve the exploration of novel catalytic methods or the optimization of existing multi-step synthetic pathways.
Advanced Material Applications: Future research could focus on utilizing this compound as a bespoke building block for new materials. Its unique substitution pattern, with a methyl group and two adjacent carboxylic acid functionalities, could lead to MOFs and coordination polymers with tailored pore environments and functionalities. Investigation into its potential for creating novel polyesters or other polymers with specific thermal or mechanical properties would also be a valuable pursuit.
Expanded Computational Insights: In the absence of experimental data, computational studies can provide initial insights into the properties of this compound. Density Functional Theory (DFT) calculations could predict its molecular geometry, electronic structure, and spectroscopic signatures. These theoretical studies could guide future experimental work by identifying promising areas of application and predicting its reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
